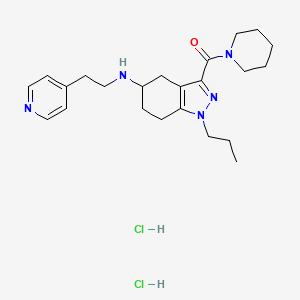

Nucc-390 dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nucc-390 dihydrochloride is a novel and selective small-molecule agonist of the CXCR4 receptor. This compound has garnered significant attention due to its ability to induce internalization of CXCR4 receptors and promote nerve recovery after neurodegeneration . It is primarily used in scientific research to explore its potential therapeutic applications in neurodegenerative diseases and other conditions involving the CXCR4 receptor .

Méthodes De Préparation

The synthesis of Nucc-390 dihydrochloride involves a series of chemical reactions designed to produce a high-purity compound. The synthetic route typically includes the following steps :

Formation of the core structure: The initial step involves the formation of the core indazole structure through a cyclization reaction.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

the synthetic route described above can be scaled up for larger-scale production if needed .

Analyse Des Réactions Chimiques

Nucc-390 dihydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions are intermediates that lead to the final this compound compound .

Applications De Recherche Scientifique

Neuroregeneration

Mechanism of Action

Nucc-390 dihydrochloride acts by inducing the internalization of the CXCR4 receptor, which plays a critical role in neuronal signaling and regeneration. It mimics the action of CXCL12α, a natural ligand for CXCR4, stimulating axonal growth and enhancing synaptic recovery .

Case Studies

- Peripheral Nerve Injury : In a study involving mice with sciatic nerve injuries, administration of Nucc-390 (26 mg/kg) significantly increased the density of regenerating axons in the proximal part of the sciatic nerve after 14 days . The compound also enhanced the number of axons entering bridging zones during nerve repair.

- Neuromuscular Junction Recovery : Another study demonstrated that Nucc-390 (3.2 mg/kg) accelerated recovery from paralysis induced by Taipoxin, a neurotoxin from Taipan snake venom. The treatment resulted in significantly higher amplitudes of evoked junction potentials (EJPs) at neuromuscular junctions within 72 hours post-treatment .

Functional Recovery in Neurodegeneration Models

This compound has been tested in various models of neurodegeneration:

- Axonal Degeneration Induced by Neurotoxins : In experiments using α-latrotoxin and Taipoxin, Nucc-390 was shown to promote functional recovery at neuromuscular junctions, suggesting its potential as a therapeutic agent for conditions involving acute axonal degeneration .

- Chronic Neurodegenerative Conditions : The compound's ability to stimulate regeneration raises its potential application in chronic conditions such as amyotrophic lateral sclerosis (ALS), where enhancing regenerative pathways could slow disease progression .

In Vitro Applications

This compound has also been utilized in cell culture studies:

- Primary Neuronal Cultures : In vitro studies on cerebellar granule neurons indicated that treatment with Nucc-390 (0.625–1.25 μM) for 24 hours promoted axonal growth in a dose-dependent manner . This highlights its utility in basic neuroscience research aimed at understanding neuronal development and repair mechanisms.

Data Summary

The following table summarizes key findings from studies involving this compound:

| Study Focus | Model/Methodology | Dosage | Key Findings |

|---|---|---|---|

| Peripheral Nerve Injury | Mice with sciatic nerve injury | 26 mg/kg | Increased density of regenerating axons |

| Neuromuscular Junction Recovery | Mice injected with Taipoxin | 3.2 mg/kg | Accelerated recovery of EJPs at neuromuscular junctions |

| In Vitro Neuronal Growth | Primary cerebellar granule neurons | 0.625–1.25 μM | Induced axonal growth in a dose-dependent manner |

| Chronic Neurodegeneration | Potential application for ALS | Not specified | May slow progression by fostering regeneration |

Mécanisme D'action

Nucc-390 dihydrochloride exerts its effects by binding to and activating the CXCR4 receptor, a G-protein coupled receptor involved in various physiological and pathological processes . Upon activation, the CXCR4 receptor undergoes internalization, leading to downstream signaling events that promote cell migration, survival, and proliferation . The compound’s ability to induce CXCR4 internalization and stimulate signaling pathways is crucial for its therapeutic potential in neurodegenerative diseases and other conditions .

Comparaison Avec Des Composés Similaires

Activité Biologique

Nucc-390 dihydrochloride is a novel small-molecule agonist of the CXCR4 receptor, which has gained attention for its potential in promoting nerve regeneration following various forms of neurodegeneration. This article delves into the biological activity of Nucc-390, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.

Nucc-390 acts primarily through the CXCR4 receptor, which is involved in critical physiological processes including neuronal growth and repair. The CXCL12α-CXCR4 signaling axis plays a pivotal role in the recovery of damaged motor neurons by promoting axonal growth and functional recovery at neuromuscular junctions (NMJs) .

Key Actions:

- CXCR4 Activation : Nucc-390 mimics the action of CXCL12α, facilitating internalization of the CXCR4 receptor and triggering downstream signaling pathways that enhance neuronal survival and regeneration .

- Neuronal Recovery : It has been shown to significantly accelerate recovery from neuroparalysis induced by various toxins, including α-latrotoxin and Taipoxin from snake venom .

Experimental Findings

Numerous studies have evaluated the efficacy of Nucc-390 in both in vitro and in vivo models. Below are key findings from recent research:

In Vitro Studies

- Axonal Elongation : In primary cultures of spinal cord motor neurons (SCMNs), Nucc-390 induced significant axonal elongation, demonstrating its potential to enhance neuronal growth .

- Functional Recovery : Electrophysiological assays indicated that Nucc-390 administration leads to improved neurotransmission recovery at NMJs following toxin-induced degeneration .

In Vivo Studies

- Mouse Models : In murine models subjected to neuroparalysis via α-latrotoxin or Taipoxin, Nucc-390 treatment resulted in:

Case Study 1: Recovery from α-Latrotoxin-Induced Paralysis

In a controlled experiment, mice injected with α-latrotoxin were treated with daily doses of Nucc-390. Results showed a marked improvement in functional recovery within 72 hours post-treatment, with higher EJP amplitudes recorded compared to untreated controls .

Case Study 2: Taipoxin Envenomation

Another study assessed the effects of Nucc-390 on mice envenomated by Papuan Taipan venom. The administration of Nucc-390 not only accelerated recovery from paralysis but also demonstrated non-toxic properties even at high doses .

Data Summary

| Study Focus | Model Used | Key Findings |

|---|---|---|

| Axonal Growth | In Vitro SCMNs | Induced significant axonal elongation |

| Neuromuscular Junction Recovery | α-Latrotoxin Mouse | Enhanced neurotransmitter release |

| Functional Recovery | Taipoxin Mouse | Accelerated recovery with higher EJP amplitudes |

Propriétés

IUPAC Name |

piperidin-1-yl-[1-propyl-5-(2-pyridin-4-ylethylamino)-4,5,6,7-tetrahydroindazol-3-yl]methanone;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N5O.2ClH/c1-2-14-28-21-7-6-19(25-13-10-18-8-11-24-12-9-18)17-20(21)22(26-28)23(29)27-15-4-3-5-16-27;;/h8-9,11-12,19,25H,2-7,10,13-17H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYDQYPPGGIWOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(CC(CC2)NCCC3=CC=NC=C3)C(=N1)C(=O)N4CCCCC4.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.